2-Ethylhexanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (1/1)
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Overview
Description
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol (1/1) is a compound formed by the combination of 2-ethylhexanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol. 2-Ethylhexanoic acid is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
Preparation Methods
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol typically involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, cooling, and filtering . Industrial production of 2-ethylhexanoic acid involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal and oxidized to yield the carboxylic acid .
Chemical Reactions Analysis
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group in 2-ethylhexanoic acid can be oxidized to form corresponding aldehydes or ketones.
Reduction: The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers. Common reagents used in these reactions include anhydrous ferrous sulfate for catalyzing the formation of diacetals from aldehydes and ketones. Major products formed from these reactions include esters, ethers, and diacetals.
Scientific Research Applications
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a reactant in esterification and decarboxylative coupling reactions.
Biology: The compound’s derivatives are used in the synthesis of various biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form complexes with metal cations, which can act as catalysts in polymerization and oxidation reactions . The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol include:
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.
Trimethylolpropane: Another polyol with three hydroxyl groups, used in the production of alkyd resins and coatings.
Neopentyl glycol: A diol used in the production of polyesters and plasticizers. The uniqueness of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol lies in its combination of a carboxylic acid and a polyol, providing a versatile substrate for various chemical reactions and applications.
Properties
CAS No. |
84286-75-9 |
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Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 |
InChI Key |
HVHARNWCHRYVII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O |
Related CAS |
70913-83-6 |
Origin of Product |
United States |
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